molecular formula C11H18Cl2N2 B077394 1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE CAS No. 13078-13-2

1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE

Cat. No.: B077394
CAS No.: 13078-13-2
M. Wt: 212.72 g/mol
InChI Key: QJNWTYUDISMTMR-UHFFFAOYSA-N
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Description

1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

“1-(m-Tolyl)piperazine dihydrochloride” is classified as a dangerous substance. It can cause severe skin burns and eye damage . If inhaled, it may cause allergy or asthma symptoms or breathing difficulties . It is also harmful to aquatic life with long-lasting effects .

Preparation Methods

The synthesis of 1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE involves its interaction with molecular targets and pathwaysThis interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms . The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern on the piperazine ring, which influences its reactivity and applications.

Properties

IUPAC Name

1-(3-methylphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNWTYUDISMTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156736
Record name 1-(m-Tolyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-13-2
Record name 1-(m-Tolyl)piperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(m-Tolyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(m-tolyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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